molecular formula C8H6F3NO2S B1377005 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1423027-76-2

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1377005
CAS No.: 1423027-76-2
M. Wt: 237.2 g/mol
InChI Key: SKFZITCWKMFWBL-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H6F3NO2S . It has a molecular weight of 237.2 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline”, was synthesized from “ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate” via reduction by KBH4/ZnCl2 and then bromide by PBr3 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14) .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has demonstrated the potential of thiazole derivatives in the development of new therapeutic agents. A study focused on synthesizing benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. These compounds were shown to possess significant anti-inflammatory activity compared to standard references and displayed potential antioxidant activity against multiple reactive species. This suggests that thiazole derivatives, including those structurally related to 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, could serve as templates for the design of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Environmental and Stability Studies

Another study on nitisinone, a compound that shares the trifluoromethyl and thiazole structural motifs, examined its stability and degradation processes. This research is crucial for understanding the environmental behavior and potential risks associated with the use of thiazole derivatives. It found that the stability of nitisinone increases with the pH of the solution, providing valuable information for the handling and disposal of related compounds (Barchańska et al., 2019).

Synthetic Utilities in Heterocyclic Chemistry

Thiazole derivatives are key scaffolds in the synthesis of heterocyclic compounds. Research has explored synthetic routes for benzimidazoles, quinoxalines, and benzo[1,5]diazepines, highlighting the versatility of thiazole-containing compounds in medicinal chemistry and organic synthesis. These findings suggest that compounds like this compound could be valuable intermediates in the synthesis of a wide range of biologically active molecules (Ibrahim, 2011).

Safety and Hazards

The safety information for “2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, and H319 . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZITCWKMFWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183013
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-76-2
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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